molecular formula C7H6FN3 B1442073 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190310-08-7

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1442073
CAS No.: 1190310-08-7
M. Wt: 151.14 g/mol
InChI Key: JEGSNSPRVBYTDS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190310-08-7) is a high-value fluorinated 7-azaindole derivative serving as a versatile building block in medicinal chemistry and drug discovery. This compound is a crucial intermediate in structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors . The 7-azaindole scaffold is a well-known bioisostere of purines, and its derivatives are of significant interest for targeting various kinases, including the Colony Stimulated Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptors (FGFRs) . Researchers utilize this specific amine-functionalized compound to explore novel therapeutic agents for cancer treatment, as it allows for further functionalization via cross-coupling reactions, such as the Buchwald-Hartwig amination, to create diverse chemical libraries for biological evaluation . With a molecular formula of C7H6FN3 and a molecular weight of 151.14 g/mol, it is supplied with a high purity of 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSNSPRVBYTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696619
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-08-7
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Fluoro-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Fluoro-7-Azaindole

The 7-azaindole scaffold is a privileged isostere of indole, a core component in a multitude of biologically active molecules and pharmaceuticals. The introduction of a nitrogen atom into the six-membered ring fundamentally alters the electronic properties, introduces a hydrogen bond acceptor site, and can significantly modify the compound's metabolic profile and target engagement.[1] The further addition of a fluorine atom at the 5-position imparts another layer of complexity and utility. The strong electron-withdrawing nature of fluorine can enhance binding affinities, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the molecule.

Consequently, 5-fluoro-7-azaindole has emerged as a highly valuable building block in drug discovery, particularly in the development of kinase inhibitors.[2] The ability to selectively functionalize this core at various positions is paramount for generating diverse chemical libraries for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, represent the most powerful and versatile tools for achieving this functionalization, enabling the precise formation of C-C and C-N bonds under relatively mild conditions.[3][4]

This guide provides an in-depth analysis and detailed protocols for the most critical cross-coupling reactions involving 5-fluoro-7-azaindole derivatives, grounded in mechanistic principles and field-proven insights for researchers in medicinal chemistry and drug development.

Core Chemical Principles & Strategic Considerations

Executing successful coupling reactions on the 5-fluoro-7-azaindole core requires an understanding of its unique chemical personality.

  • The Electrophilic Nature: The electron-deficient character of the pyridine ring, amplified by the C-5 fluorine substituent, makes halo-derivatives of 5-fluoro-7-azaindole excellent electrophiles for oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles.

  • The N-H Moiety & Pyridinic Nitrogen: The pyrrole N-H is acidic and can be deprotonated by strong bases, potentially leading to side reactions. More significantly, the lone pair on the pyridinic nitrogen (N7) can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[3] While this can be a challenge, modern catalyst systems with bulky, electron-rich phosphine ligands are highly effective at promoting the desired coupling even on the unprotected N-H scaffold, a significant advantage in synthetic efficiency.[5][6]

  • N-Protection Strategy: In cases of persistent catalyst inhibition or undesired side reactions, protection of the pyrrole nitrogen (N1) with groups like phenylsulfonyl (SO2Ph) or benzyl (Bn) can be employed.[7] Another effective strategy, particularly to avoid bis-coupling in Suzuki reactions, is the temporary protection of the pyridyl nitrogen as an N-oxide, which reverses the electronic properties of the substrate.[3][8] However, for many applications, protocols using unprotected azaindoles are preferred to minimize step count.[5][6]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the cornerstone for creating aryl-aryl or aryl-heteroaryl bonds. It involves the coupling of a halo-azaindole with an organoboron reagent, typically a boronic acid or ester.

Mechanistic Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the halo-azaindole to the Pd(0) catalyst, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.

Suzuki_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Formation product_complex Ar-R trans_complex->product_complex sub1 5-F-7-Azaindole-X sub1->oa_complex sub2 R-B(OH)₂ borate [R-B(OH)₃]⁻ sub2->borate base Base (e.g., K₂CO₃) base->borate Activation borate->oa_complex

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a C4-halogenated 5-fluoro-7-azaindole with an arylboronic acid.

Materials:

  • 4-Chloro-5-fluoro-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, DMF, or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-5-fluoro-7-azaindole, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent(s) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Ref.
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001270-95[8]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110875-90General
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF901665-88[9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides.[10] For the 5-fluoro-7-azaindole core, this reaction is invaluable for introducing amine functionalities, which are key pharmacophores. A significant advancement in this area is the development of catalyst systems that are highly effective for coupling unprotected halo-7-azaindoles, obviating the need for protection/deprotection steps.[1][5][6]

Mechanistic Rationale & The Challenge of the Unprotected N-H

The mechanism is analogous to the Suzuki coupling. However, the key challenge is preventing the catalyst from reacting with the acidic N-H of the azaindole instead of the C-X bond. The use of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, XPhos) is critical. These ligands accelerate the rate of reductive elimination from the desired C-N bond, making it kinetically favored over potential side reactions involving the N-H group.[5][7]

Buchwald_Mechanism pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(HNR¹R²)L]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(NR¹R²)L amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination Product Formation product_complex Ar-NR¹R² amido_complex->product_complex sub1 5-F-7-Azaindole-X sub1->oa_complex sub2 HNR¹R² sub2->oa_complex base Base (e.g., Cs₂CO₃) base->amine_complex

Caption: Fig. 2: Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Experimental Protocol (Unprotected Azaindole)

This protocol is optimized for the direct amination of an unprotected halo-5-fluoro-7-azaindole.

Materials:

  • 4-Chloro-5-fluoro-7-azaindole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., Xantphos or XPhos) (4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu) (1.5 - 2.5 equiv)

  • Solvent (e.g., Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add the palladium source, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the halo-5-fluoro-7-azaindole and the solvent. Stir for 5-10 minutes to allow for pre-catalyst formation.

  • Amine Addition: Add the amine coupling partner via syringe.

  • Reaction: Seal the vessel and heat in a preheated oil bath to the required temperature (typically 80-110 °C).

  • Monitoring & Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol. Note that workup may require an aqueous acid wash (e.g., 1M HCl) if a basic amine product is formed, followed by basification and re-extraction.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Amine ScopeTypical Yield (%)Ref.
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane100Amides, Amines70-90[7]
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene100Primary/Secondary Amines80-98[11]
P1 Pre-catalyst (1)L1 Ligand (1)LiHMDS (2.2)THF65Aliphatic/Aromatic Amines85-95[6]

Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto the azaindole core. It typically employs a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to facilitate the reaction with the terminal alkyne.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition and reductive elimination occur as seen before. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-azaindole complex, transferring the alkynyl group to the palladium ahead of the final product-forming step.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Ar-C≡CR cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide cu_acetylide->oa_complex cu_acetylide->cu_x alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide caption Fig. 3: Interlinked Catalytic Cycles in Sonogashira Coupling.

Caption: Fig. 3: Interlinked Catalytic Cycles in Sonogashira Coupling.

Detailed Experimental Protocol

This protocol details a standard Sonogashira coupling on a halogenated 5-fluoro-7-azaindole.

Materials:

  • 4-Iodo-5-fluoro-7-azaindole (1.0 equiv) (Note: Iodides are generally more reactive than bromides/chlorides)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, DIPEA) (2.0 - 5.0 equiv, often used as solvent)

  • Solvent (e.g., DMF, THF, or neat amine base)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add the 4-iodo-5-fluoro-7-azaindole, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N). Finally, add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion. The formation of a salt (triethylammonium iodide) precipitate is often observed.

  • Monitoring & Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol. The workup will involve filtering off any insoluble salts before extraction.

Data Summary: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Ref.
Pd(PPh₃)₄ (5)CuI (10)Et₃N (3)DMF80680-95[12]
Pd(PPh₃)₂Cl₂ (2)CuI (4)DIPEA (5)THF601275-90[13]
Copper-free-Cs₂CO₃ (2)Dioxane1002460-85[14]

General Experimental Workflow & Troubleshooting

A successful outcome relies on a systematic and careful experimental approach from setup to purification.

Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Substrates, Catalyst, Base, Degassed Solvent) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purify 6. Purification (Drying, Concentration, Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, Purity) purify->analysis

Caption: Fig. 4: General workflow for cross-coupling reactions.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized Pd(0)).Ensure rigorous inert atmosphere technique and use degassed solvents.
Insufficient temperature or time.Increase temperature incrementally or extend reaction time.
Poorly soluble reagents.Choose a different solvent system (e.g., DMF, NMP).
Inappropriate base.For Suzuki, try a stronger base (K₃PO₄, Cs₂CO₃). For Buchwald, NaOt-Bu is often more effective.
Dehalogenation of Starting Material Presence of water or protic sources.Use anhydrous solvents and reagents.
For Suzuki, boronic acid decomposition.Use high-purity boronic acids or switch to a more stable boronic ester (e.g., pinacol ester).
Formation of Homocoupled Products (Suzuki) Side reaction of boronic acids.Decrease catalyst loading; ensure inert atmosphere.
(Sonogashira) Glaser coupling of alkyne.Run the reaction under stricter oxygen-free conditions; add more amine base.
Low Yield After Purification Product is water-soluble.Saturate the aqueous layer with NaCl before extraction.
Product is volatile.Use care during solvent removal (rotary evaporation at low temperature/pressure).
Product is unstable on silica gel.Purify using neutral or basic alumina, or reverse-phase chromatography.

References

  • Ghorai, S., Panda, A., & Dash, J. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2570-2579. [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2656. [Link]

  • Goud, T. V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7960. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Technical Report. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Iaroshenko, V. O. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NOVA School of Science and Technology. [Link]

  • Ferreira, I. C. F. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3622-3625. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC, NIH. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]

  • El-Gamil, D. S., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(19), 3584. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Troubleshooting & Optimization

troubleshooting failed reactions with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 5-Fluoro-7-azaindole-4-amine). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic scaffold into their synthetic programs. As a bioisostere of indole and purine, the 7-azaindole core is pivotal in the development of kinase inhibitors and other therapeutics.[1][2] However, its unique electronic properties and multiple reactive sites can present significant challenges.

This document provides in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your synthetic strategies. We will move beyond simple procedural lists to explain the underlying chemical principles governing the reactivity of this molecule.

Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?

The molecule possesses three primary sites of reactivity that can compete under various conditions:

  • N1-H of the Pyrrole Ring: This is the most acidic proton (pKa ≈ 16-17), similar to indole.[3] In the presence of a base, it is readily deprotonated to form an anion. This anion can act as a nucleophile or interfere with metal catalysts, making N-H protection a critical consideration for many transformations.

  • C4-Amine Group: The exocyclic amine is a potent nucleophile and can participate in reactions such as acylation, alkylation, and C-N cross-coupling. Its basicity can also lead to catalyst inhibition in certain cross-coupling reactions.

  • The Heterocyclic Core: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[4] The pyridine ring is electron-deficient, but the fluorine atom at C5 and the amine at C4 modulate its reactivity. Palladium-catalyzed cross-coupling reactions are typically performed on halogenated derivatives of this core.

Q2: Why is N-H protection of the pyrrole ring so often required?

The unprotected N1-H is a common source of reaction failure for two primary reasons:

  • Catalyst Inhibition/Poisoning: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the deprotonated N1-anion can coordinate to the palladium center, leading to inactive catalyst species and halting the catalytic cycle.

  • Competing Nucleophilicity: The N1-anion can compete with other nucleophiles in the reaction mixture, leading to undesired side products. For instance, in an attempted N-arylation of the C4-amine, the N1-anion might be arylated instead.

Protecting the N1-H masks this reactivity, allowing for cleaner and more predictable outcomes in subsequent steps.[1]

Q3: What are the best practices for handling and storing this compound?
  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. The compound can be sensitive to air, light, and moisture over long periods.

  • Handling: Like many amino-heterocycles, it can be slightly hygroscopic. Handle in a glovebox or under a stream of dry inert gas when possible. For weighing, do so quickly and in a dry environment. Repeated freeze-thaw cycles are not recommended.[5]

  • Solubility: The compound exhibits moderate to poor solubility in non-polar organic solvents. It is more soluble in polar aprotic solvents like DMF, DMSO, and NMP, as well as alcohols like methanol and ethanol. Solubility can be a limiting factor in some reaction setups.

Troubleshooting Guide: Common Failed Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and recommended solutions.

Scenario 1: My Suzuki-Miyaura coupling reaction with a halo-derivative of 5-fluoro-7-azaindole has failed (no product, low yield, or decomposition).

Question: I'm trying to couple an arylboronic acid at the C2 or C6 position of my N-protected 5-fluoro-4-chloro-7-azaindole, but I'm only recovering starting material or seeing a complex mixture. What's going wrong?

This is a classic challenge. The success of a Suzuki coupling on this scaffold is highly dependent on a finely tuned balance of catalyst, ligand, base, and solvent.

Root Cause Analysis & Solutions:

  • Cause A: Inadequate N-H Protection.

    • Why it happens: Even if you start with a protected compound, some protecting groups can be labile under the reaction conditions. For example, a Boc group might cleave at elevated temperatures, exposing the N-H and killing the catalyst.

    • Solution: The Trimethylsilylethoxymethyl (SEM) group is a robust choice for protecting the N1-H position during demanding cross-coupling reactions.[1] It is stable to the basic conditions of the Suzuki reaction but can be removed later. The benzenesulfonyl (Bs) group is another option, though deprotection can sometimes be challenging.[1]

  • Cause B: Suboptimal Catalyst/Ligand System.

    • Why it happens: The 7-azaindole nucleus is an electron-rich heterocycle that can strongly coordinate to palladium. Standard ligands like PPh₃ may not be electron-rich enough or sterically bulky enough to promote the crucial reductive elimination step, causing the catalytic cycle to stall.

    • Solution: Employ modern, electron-rich, and sterically hindered biarylphosphine ligands. RuPhos and XPhos, often used with a Pd(OAc)₂ source or as pre-formed G2/G3 pre-catalysts, are highly effective for coupling on this scaffold.[1] These ligands accelerate reductive elimination and prevent catalyst deactivation.

  • Cause C: Incorrect Base or Base Strength.

    • Why it happens: A base that is too weak (e.g., NaHCO₃) may not efficiently activate the boronic acid. A base that is too strong (e.g., NaOtBu) can promote decomposition of the starting material or the boronic acid. Base solubility is also key; an insoluble base can lead to slow and incomplete reactions.

    • Solution: Potassium carbonate (K₂CO₃) is a reliable, moderately strong base for many Suzuki reactions on this core.[6] For more challenging couplings, potassium phosphate (K₃PO₄) is an excellent alternative. Using an aqueous solution of the base in a biphasic solvent system (e.g., dioxane/water, 2-BuOH/water) often improves reaction rates and yields.

  • Cause D: Solvent and Atmosphere Control.

    • Why it happens: Oxygen can oxidatively degrade both the palladium catalyst and the phosphine ligands. Water content must be controlled; while some water is necessary for the Suzuki mechanism (especially with K₂CO₃ or K₃PO₄), an excessive amount can lead to boronic acid decomposition (protodeboronation).

    • Solution: Thoroughly degas your reaction mixture. This is non-negotiable. Use a vacuum/inert gas backfill cycle (3x) or bubble argon through the solvent for at least 30 minutes. Use high-purity, sparged solvents.

start Reaction Failed: Low/No Yield check_nh Is N1-H protected? start->check_nh protect Protect N1-H (e.g., SEM-Cl) check_nh->protect No check_reagents Are Catalyst/Ligand/Base Optimal? check_nh->check_reagents Yes protect->check_reagents optimize_reagents Switch to Bulky Ligand (XPhos, RuPhos) Use K2CO3 or K3PO4 check_reagents->optimize_reagents No check_conditions Was reaction thoroughly degassed? check_reagents->check_conditions Yes optimize_reagents->check_conditions degas Improve Degassing (3x Vacuum/Ar cycle) check_conditions->degas No rerun Re-run Experiment check_conditions->rerun Yes degas->rerun

Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.

Scenario 2: My Buchwald-Hartwig amination resulted in dehalogenation or low conversion.

Question: I am attempting to install a secondary amine at the C4-position of a 4-chloro-7-azaindole derivative, but I'm getting significant amounts of the reduced (de-chlorinated) side product and poor conversion to my desired amine.

This outcome points towards a catalytic cycle that is favoring proto-dehalogenation over C-N bond formation.

Root Cause Analysis & Solutions:

  • Cause A: Critical Need for N1-H Protection.

    • Why it happens: This is the most common failure mode. In Buchwald-Hartwig aminations, the N1-H is sufficiently acidic to react irreversibly with the strong bases (like NaOtBu or LHMDS) required for the reaction, consuming the base and generating species that can poison the catalyst. Masking the N1-H is considered essential for this transformation.[1]

    • Solution: Protect the N1-H with a robust group like SEM. A benzenesulfonyl group can also work, but may be partially cleaved under the reaction conditions, leading to lower yields.[1]

  • Cause B: Incorrect Reaction Sequence.

    • Why it happens: If your substrate has other reactive halides (e.g., a 2-iodo group), the oxidative addition of palladium will preferentially occur at the more reactive C-I bond rather than the C-Cl bond.[1] Attempting amination first on a di-halo species can lead to a complex mixture.

    • Solution: Design your synthesis to perform the more facile couplings first. For a 2-iodo-4-chloro substrate, it is almost always better to perform the Suzuki coupling at C2 first, and then perform the Buchwald-Hartwig amination at C4 in a subsequent step.[1][7]

  • Cause C: Suboptimal Reaction Conditions.

    • Why it happens: Dehalogenation is a known side reaction in Buchwald-Hartwig chemistry. It can be exacerbated by high temperatures, non-optimal ligand choice, or the presence of trace water.

    • Solution:

      • Solvent: Use rigorously dried solvents. t-Butanol or dioxane are excellent choices.[1]

      • Catalyst System: The combination of Pd(OAc)₂ with RuPhos is particularly effective for the amination of 4-chloro-7-azaindoles, often providing high conversion rapidly.[1]

      • Base: Sodium tert-butoxide (NaOtBu) is a common choice, but if dehalogenation is severe, switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃ may mitigate the side reaction, albeit potentially requiring longer reaction times or higher temperatures.

cluster_0 Without N1-H Protection cluster_1 With N1-H Protection (e.g., SEM) Start_A R-NH + Pd(0)L2 + Base Problem Base reacts with N1-H (Side Reaction) Start_A->Problem Path 1 Poison Catalyst Poisoning (N1-Anion Binds Pd) Start_A->Poison Path 2 Fail_A Reaction Fails Problem->Fail_A Poison->Fail_A Start_B R-N(SEM) + Pd(0)L2 + Base Cycle Productive Catalytic Cycle Start_B->Cycle Success Desired Product Cycle->Success

Caption: Competing reaction pathways with and without N1-H pyrrole protection.

Validated Experimental Protocols
Protocol 1: N1-H Protection of this compound with SEM-Chloride

This protocol provides a robust method to protect the pyrrole nitrogen, a critical step before attempting most cross-coupling reactions.

  • Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration). Cool the resulting suspension to 0°C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The suspension should become a clearer solution as the sodium salt forms.

  • SEM-Cl Addition: Add [2-(Chloromethoxy)ethyl]trimethylsilane (SEM-Cl, 1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N1-SEM protected product.

Data Summary: Recommended Cross-Coupling Conditions
Reaction TypePreferred HalideCatalyst/Pre-catalystLigandBaseSolvent SystemTemp (°C)
Suzuki-Miyaura -I, -BrPd(OAc)₂, Pd₂(dba)₃XPhos, SPhosK₃PO₄, K₂CO₃Dioxane/H₂O, 2-BuOH/H₂O80-110
Buchwald-Hartwig -Cl, -BrPd(OAc)₂RuPhos, XPhosNaOtBu, LHMDSt-BuOH, Dioxane (anhydrous)90-120
Sonogashira -I, -BrPd(PPh₃)₂Cl₂(none)Et₃N, DIPEATHF, DMF25-60
References
  • Kristensen, J. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Gulea, M., & Foulon, L. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Guillarme, S., & Gulea, M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]

  • Gant, T. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Moku, B., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Pita, B. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Doctoral Thesis, University of Rostock. [Link]

  • Zhang, W., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]

  • Chen, C., et al. (2019). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Al-Adiwish, W. M., et al. (2020). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Aiello, E., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • CUSABIO. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. CUSABIO. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Tang, K., et al. (2012). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech. [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Kristensen, J. L., et al. (2020). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • Aiello, E., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Kumar, D., et al. (2022). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is synthesized from data on structurally similar molecules and general best practices for handling halogenated heterocyclic amines.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound belongs to the class of fluorinated aminopyridines, a group of compounds often utilized in medicinal chemistry. The presence of a fluorine atom and an amino group on a pyrrolopyridine core suggests a potential for biological activity and associated hazards. While specific toxicological data is limited, information from analogous compounds allows for a conservative risk assessment.

Key Hazard Considerations:

  • Toxicity: Similar aminopyridine compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2]

  • Environmental Fate: Organofluorine compounds can be persistent in the environment due to the strength of the carbon-fluorine bond.[3][4] Their improper disposal can lead to long-term environmental contamination.

  • Reactivity: While generally stable, it should be stored away from strong oxidizing agents.[5]

Summary of Potential Hazards (based on analogous compounds):

Hazard CategoryPotential EffectsSource (Analogous Compounds)
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]
Aquatic Toxicity Potentially toxic to aquatic life.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate PPE must be worn.

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Nitrile or other chemically resistant gloves.[6]

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[7]

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood.[8] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with appropriate cartridges should be used.[9]

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][9][10]

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]

  • The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Step 2: On-Site Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]

  • This area should be away from incompatible materials, particularly strong oxidizing agents.[7]

  • Follow all institutional and regulatory limits for the quantity of waste stored and the duration of storage.

Step 3: Professional Waste Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental waste management company.

  • Provide the waste disposal company with all available information about the chemical, including its structure and any known or suspected hazards.

  • Ensure that the disposal method complies with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound assess Assess Hazards (Consult SDS of similar compounds) start->assess improper_disposal Improper Disposal (Drain, Regular Trash) start->improper_disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) collect->label store Store in Secure Hazardous Waste Area label->store contact_vendor Contact Licensed Environmental Disposal Vendor store->contact_vendor transport Arrange for Professional Waste Pickup and Transport contact_vendor->transport end_point Proper Disposal via Incineration or Other Approved Method transport->end_point warning Environmental Contamination & Regulatory Penalties improper_disposal->warning

Caption: Disposal workflow for this compound.

Contingency Planning: Spill and Exposure Response

Accidents can happen, and a clear, actionable emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Secure: Immediately evacuate the area and prevent others from entering.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if necessary.[9]

  • Contain and Absorb: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

The following flowchart outlines the immediate actions to be taken in the event of a spill.

SpillResponse spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate assess_spill Assess Spill Size and Hazards evacuate->assess_spill small_spill Small Spill assess_spill->small_spill large_spill Large Spill / Unknown assess_spill->large_spill or ppe_don Don Appropriate PPE small_spill->ppe_don Yes call_emergency Call Emergency Services and EHS large_spill->call_emergency Yes contain Contain and Absorb with Inert Material ppe_don->contain collect_waste Collect Waste in Hazardous Waste Container contain->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate report_ehs Report to EHS decontaminate->report_ehs end_spill Spill Managed report_ehs->end_spill call_emergency->end_spill

Caption: Emergency response flowchart for a chemical spill.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • U.S. Environmental Protection Agency. (n.d.). RO 13579. Retrieved from [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023). 2-AMINOPYRIDINE. Retrieved from [Link]

  • O'Hagan, D. (2020). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Retrieved from [Link]

  • Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet N-Allyl-1h-pyrrolo[2,3-b]pyridin-4-amine. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • UCD Research Repository. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY. Retrieved from [Link]

  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.